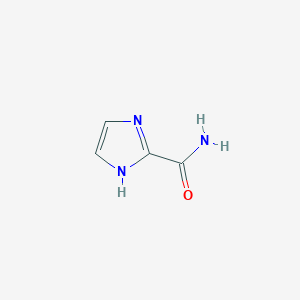

1H-Imidazole-2-carboxamide

Description

1H-Imidazole-2-carboxamide is a heterocyclic organic compound featuring a five-membered imidazole ring with a carboxamide (-CONH₂) substituent at the 2-position. Imidazole derivatives are pivotal in medicinal chemistry due to their structural versatility, hydrogen-bonding capacity, and biological activity. This compound serves as a scaffold for synthesizing pharmacologically active molecules, including enzyme inhibitors and anticancer agents. Its physicochemical properties, such as solubility and stability across pH ranges (1.0–14.0), have been extensively studied using buffered solutions .

Propriétés

IUPAC Name |

1H-imidazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3(8)4-6-1-2-7-4/h1-2H,(H2,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIZONYLXCOHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936431 | |

| Record name | 1H-Imidazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16093-82-6, 80658-49-7 | |

| Record name | 1H-Imidazole-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016093826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazolecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080658497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Acid-Base Behavior

UV spectroscopy reveals that 1H-imidazole-2-carboxamide exhibits a pKa of ~6.5, existing primarily in its neutral form under physiological conditions (pH 7.4). This property is crucial for its role as a hydrogen-bond donor/acceptor in molecular recognition.

Tautomerism and Self-Association

Analyse Des Réactions Chimiques

Types of Reactions: 1H-Imidazole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated reagents in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid, while reduction could produce imidazole-2-carboxaldehyde.

Applications De Recherche Scientifique

Medicinal Chemistry

1H-Imidazole-2-carboxamide has garnered attention in drug discovery, particularly as an enzyme inhibitor. A notable study focused on optimizing this compound as an inhibitor of the Axl receptor tyrosine kinase, which is implicated in various cancers. The iterative optimization led to the identification of a potent inhibitor that demonstrated efficacy in preclinical models .

Case Study: Axl Inhibitors

- Objective : Develop selective inhibitors for Axl.

- Methodology : Structure-based optimization using crystallographic data.

- Outcome : Identification of a compound with high selectivity and potency, paving the way for further in vivo studies.

Biological Research

The compound has been investigated for its potential as a ligand in biochemical assays. Its ability to form hydrogen bonds makes it suitable for interactions with various biomolecules, enhancing its role in biological systems .

Applications in Biochemistry

- Enzyme Inhibition : Used to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : Investigated for binding affinity to various receptors, influencing cellular signaling pathways.

Material Science

Due to its unique structural properties, this compound is also explored in materials science. Its derivatives have shown promise in developing advanced materials with specific electronic properties.

Applications in Electronics

- Molecular Electronics : Used as recognition molecules in designing complementary logic circuits, demonstrating the ability to tune charge carrier polarity at the molecular level .

Synthesis and Catalysis

The compound serves as a building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions, including substitution and coupling reactions, making it valuable in synthetic organic chemistry.

Chemical Reactions

- Substitution Reactions : Can react with nucleophiles such as amines or thiols.

- Coupling Reactions : Utilized in cross-coupling reactions (e.g., Suzuki reactions) to form biaryl compounds.

Mécanisme D'action

The mechanism by which 1H-Imidazole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, which is crucial for its role as an enzyme inhibitor. Additionally, the carboxamide group can form hydrogen bonds with biological molecules, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key analogues of 1H-Imidazole-2-carboxamide include derivatives with substituents at the 4-, 5-, or N-positions, which modulate biological activity and physicochemical behavior:

Notes:

- The 4,5-dimethyl derivative exhibits increased hydrophobicity compared to the parent compound, influencing membrane permeability .

- The cyano-substituted analogue (patented for Hodgkin’s lymphoma) demonstrates how bulky substituents enhance target specificity .

Physicochemical Properties

- Solubility and pH Stability : this compound shows solubility in aqueous buffers across a wide pH range (1–14), with stability maintained in solutions prepared using citrate, phosphate, and borate buffers . In contrast, benzo[d]imidazole derivatives (e.g., ) exhibit reduced aqueous solubility due to their aromatic fused rings.

- Hydrogen Bonding : The carboxamide group enables strong hydrogen bonding, critical for protein-ligand interactions. This property is leveraged in enzyme inhibitors like the IDO1-targeting benzo[d]imidazole-2-carboxamide .

Research Findings and Data Tables

Table 1: Crystallographic Data for Imidazole-Based Amides

| Compound | Space Group | Unit Cell Parameters (Å) | Volume (ų) | Reference |

|---|---|---|---|---|

| 1-Methyl-N-(1-methyl-1H-imidazole-2-carbonyl)-1H-imidazole-2-carboxamide | Pca2₁ | a=22.6173, b=4.8730, c=9.9921 | 1101.27 |

Key Insight : Orthorhombic crystal packing in ’s compound stabilizes intermolecular hydrogen bonds, enhancing thermal stability.

Table 2: Pharmacological Profiles

Activité Biologique

1H-Imidazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its imidazole ring, which contributes to its biological activity. The compound exists in a neutral form between pH 6-10, which is crucial for its interaction with biological targets . The structural versatility allows it to engage in various molecular interactions, particularly hydrogen bonding.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antibacterial properties, particularly against Gram-negative bacteria. For instance, a specific derivative was shown to reverse carbapenem resistance in Pseudomonas aeruginosa by effectively inhibiting metallo-β-lactamases (MBLs) . This compound displayed synergistic effects when combined with meropenem, enhancing its efficacy against resistant strains.

| Compound | Activity | Target Bacteria | Mechanism |

|---|---|---|---|

| 55 | Potent | Pseudomonas aeruginosa | MBL inhibition |

| JNJ-28312141 | High affinity | CSF1R | Antagonist action |

Antitubercular Activity

This compound derivatives have also been investigated for their antitubercular properties. A study identified several new compounds that showed promising activity against Mycobacterium tuberculosis, indicating their potential as new anti-TB agents . The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the imidazole ring significantly influenced their efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of MBLs, which are critical in antibiotic resistance. By binding to the active site of these enzymes, it prevents the breakdown of β-lactam antibiotics .

- Molecular Recognition : Its ability to form non-covalent complexes with DNA bases suggests potential applications in DNA sequencing technologies. The compound's recognition capabilities stem from its hydrogen-bonding interactions with nucleobases .

- Antagonistic Effects : Some derivatives function as selective antagonists for specific receptors, such as the CSF1R, which plays a role in immune response modulation .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Carbapenem Resistance : A derivative was tested in vivo and showed a good pharmacokinetic profile while effectively reversing resistance mechanisms in Escherichia coli expressing VIM-type MBLs .

- Antitubercular Screening : New benzo[d]imidazole-2-carboxamides were synthesized and evaluated for their activity against Mycobacterium tuberculosis. These compounds exhibited significant cytotoxicity against infected cells while maintaining low toxicity to normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.